8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
8,8-dimethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-9(2)3-5-10(6-4-9)11-7-8-12-10/h11H,3-8H2,1-2H3 |
InChI Key |
FCQBSXBJLYRAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)NCCS2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8,8 Dimethyl 1 Thia 4 Azaspiro 4.5 Decane and Its Derivatives
Strategic Approaches to Spirocyclic System Construction
The synthesis of the 1-thia-4-azaspiro[4.5]decane core is achieved through various strategic approaches that aim for efficiency and diversity. These methods range from convergent one-pot reactions to specific cyclization techniques.
One-Pot and Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com This approach is particularly valuable for the synthesis of spiro-heterocycles.
The 1-thia-4-azaspiro[4.5]decane core is commonly synthesized via a one-pot, three-component reaction. This typically involves the condensation of a cyclic ketone, an aromatic or aliphatic amine, and mercaptoacetic acid. nih.govmdpi.commdpi.com For the synthesis of derivatives of 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane, 4,4-dimethylcyclohexanone (B1295358) would serve as the ketone component. The general mechanism involves the initial formation of a Schiff base from the ketone and the amine, which then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring fused to the cyclohexane (B81311) ring at the spiro center. researchgate.net
For instance, the synthesis of 8-methyl-4-(morpholinoethyl)-1-thia-4-azaspiro[4.5]decan-3-one was achieved by refluxing a mixture of 4-methylcyclohexanone, morpholinoethylamine, and thioglycolic acid in dry benzene. nih.gov This methodology highlights the versatility of the one-pot approach for creating diverse analogues.
Table 1: Examples of One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives
| Ketone | Amine | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Methylcyclohexanone | 4-Bromoaniline | Dry Benzene | 77% | mdpi.com |
| Cyclohexanone (B45756) | 4-Fluoroaniline | Dry Benzene | 72% | mdpi.com |
| 4-Methylcyclohexanone | Morpholinoethylamine | Dry Benzene | Not specified | nih.gov |
Cyclization Reactions: Iodoaminocyclization and Related Processes
Cyclization reactions are fundamental to the formation of the heterocyclic portion of the spiro compound. Iodoaminocyclization is a powerful method for constructing nitrogen-containing rings. This process involves the intramolecular attack of an amine onto an alkene, promoted by an iodine electrophile.
A key example is the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. tandfonline.comtandfonline.com In this multi-step synthesis, a precursor containing a primary amine and a prenyl group attached to a piperidine (B6355638) ring is subjected to iodoaminospirocyclization. The reaction is initiated by iodine in dichloromethane (B109758) under weakly basic conditions, leading to the formation of the desired 1-azaspirocycle in a 50% yield. tandfonline.com The mechanism involves the coordination of iodine with the carbon-carbon double bond of the prenyl group, forming an iodiranium intermediate. This is followed by a 5-endo-trig cyclization, where the amine nucleophilically attacks the intermediate to furnish the spirocyclic product. researchgate.net
Application of Organometallic Reagents (e.g., Grignard Reactions)
Organometallic reagents, particularly Grignard reagents, play a crucial role in the synthesis of precursors for spirocyclization. They are instrumental in introducing specific alkyl or aryl groups that can be further functionalized.
In the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, a Grignard reaction is a key step. tandfonline.comtandfonline.com Specifically, prenyl magnesium bromide is added to a 4-methoxybenzylimine derived from a piperidine ketone. This reaction introduces the prenyl group, which is essential for the subsequent iodoaminocyclization step. The reaction proceeds with a 60% yield without the occurrence of reversed prenylation products. tandfonline.com
Microwave-Assisted Synthesis and Modern Catalytic Methods
Modern synthetic techniques such as microwave-assisted synthesis offer significant advantages over conventional heating methods, including reduced reaction times and often higher yields. nih.gov This technology has been successfully applied to the synthesis of various spiro compounds.
Microwave irradiation has been employed in the multi-component synthesis of spiro compounds, proving to be a more efficient and environmentally friendly approach. nih.gov For instance, a microwave-assisted, three-component reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide (B42300) was used to form a tetraazaspiro[4.5]decane derivative. nih.gov This demonstrates the potential for applying microwave technology to the synthesis of this compound. While specific examples for the title compound are not prevalent, the methodology is broadly applicable to this class of compounds. researchgate.nettsijournals.com
Modern catalytic methods also play a significant role. For example, the use of Fe2O3 nanoparticles as a catalyst in the synthesis of spiro-thiazolidinone derivatives has been shown to enhance the yield and reduce reaction times compared to conventional thermal methods. researchgate.net
Enantioselective Synthesis and Stereochemical Control in 1-Thia-4-azaspiro[4.5]decane Analogues
The stereochemistry of spiro compounds is of paramount importance as different stereoisomers can exhibit distinct biological activities. Achieving enantioselective synthesis and controlling the stereochemical outcome are therefore critical aspects of their synthesis.
For spiro-thiazolidinones, stereocontrol can be achieved through various strategies. One approach involves the use of chiral auxiliaries or catalysts in multi-component reactions. For instance, an efficient, green, one-pot, three-component protocol has been reported for the stereoselective synthesis of a new class of spiro-thiazolidines. nih.govrsc.org This method utilizes a novel nanocatalyst to produce spiro-heterocycle derivatives stereoselectively in high yields. nih.govrsc.org The regioselectivity and stereochemistry of the resulting spiro-compounds were confirmed using advanced NMR spectroscopy techniques. nih.gov
While specific enantioselective methods for this compound are not extensively documented, the principles of asymmetric synthesis applied to related spirocyclic systems can be extrapolated. These include the use of chiral catalysts, chiral starting materials, or the separation of racemic mixtures.
Derivatization Strategies of the this compound Core
Derivatization of the core this compound structure allows for the exploration of structure-activity relationships and the optimization of its properties. The primary points for derivatization are the nitrogen atom of the thiazolidinone ring and the carbonyl group at the 3-position.
A common derivatization involves the reaction of the carbonyl group. For example, 1-thia-4-azaspiro[4.5]decan-3-one derivatives can be reacted with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of glacial acetic acid to form aryl-(1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2-thiol derivatives. nih.gov
Further functionalization can be achieved through glycosylation reactions. The thioglycoside derivatives of (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane have been synthesized by reacting the precursor with acetylated glycosyl bromides. nih.govresearchgate.netnih.gov These derivatives can then be deacetylated using methanolic ammonia (B1221849) to yield the free hydroxyl thioglycosides. nih.gov
Another strategy involves the modification of the nitrogen at the 4-position. A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at the C-4 position have been synthesized and evaluated for their biological activity. nih.govnih.govresearchgate.net
Functionalization at Nitrogen and Sulfur Centers
The nitrogen atom at the 4-position and the sulfur atom at the 1-position of the spirocyclic system are key sites for chemical modification. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily participating in acylation and alkylation reactions. This allows for the introduction of a wide array of substituents to modulate the compound's physicochemical properties.
Research has demonstrated the synthesis of N-acyl derivatives, specifically 4-carboxamido-3-oxo-1-thia-4-azaspiro[4.5]decane compounds. nih.gov In one approach, the synthesis begins with the reaction of a substituted cyclohexanone with hydrazine (B178648) hydrate, followed by a reaction with thioglycolic acid to form an N-amino-1-thia-4-azaspiro[4.5]decan-3-one intermediate. This intermediate is then acylated using various acid chlorides or anhydrides to yield the final N-carboxamido products. nih.gov For instance, N-(2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-phenoxyacetamide has been synthesized and characterized. nih.gov
Another common functionalization at the nitrogen center is N-alkylation. This can be achieved through multi-component reactions (MCRs). For example, the synthesis of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one is accomplished by refluxing a mixture of 4-methylcyclohexanone, morpholinoethylamine, and thioglycolic acid in dry benzene. nih.gov This one-pot synthesis efficiently constructs the spiro-thiazolidinone ring while simultaneously installing the desired alkyl substituent on the nitrogen atom. nih.gov
While the nitrogen center is a primary focus for functionalization, modifications at the sulfur center, such as oxidation to form sulfoxides or sulfones, represent another potential avenue for creating derivatives, although this is less commonly explored in the context of the cited biological studies.
Table 1: Examples of Functionalization at the Nitrogen Center
| Precursor | Reagent(s) | Resulting Compound | Reference |
|---|---|---|---|
| N-amino-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decane | Phenoxyacetyl chloride | N-(2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-phenoxyacetamide | nih.gov |
| 4-methylcyclohexanone | Morpholinoethylamine, Thioglycolic acid | 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one | nih.gov |
| 4-(trifluoromethyl)cyclohexan-1-one | Hydrazine hydrate, Thioglycolic acid, Phenoxyacetyl chloride | N-[3-Oxo-8-(trifluoromethyl)-1-thia-4-azaspiro[4.5]dec-4-yl]-2-phenoxyacetamide | nih.gov |
Introduction of Heterocyclic Moieties (e.g., Thiazolopyrimidine, Thiadiazole, Imidazo[1,2-a]pyridine)
Fusing or linking additional heterocyclic rings to the 1-thia-4-azaspiro[4.5]decane core is a powerful strategy for generating novel chemical entities with enhanced biological activity. Thiazolopyrimidines and thiadiazoles are two such heterocyclic systems that have been successfully incorporated. nih.govresearchgate.net
The synthesis of thiazolopyrimidine derivatives starts with the conversion of the 3-oxo group of the spiro compound into a 3-thione. This is typically achieved by treating the 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one with Lawesson's reagent or phosphorus pentasulfide. The resulting thione undergoes cyclocondensation with α-halocarbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, to construct the fused thiazolopyrimidine ring system. nih.govresearchgate.net
The introduction of a 1,3,4-thiadiazole (B1197879) moiety involves a multi-step sequence. The 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one is first converted to its corresponding 3-imino derivative. This is often accomplished by reacting the ketone with thiosemicarbazide to form a thiosemicarbazone, which is then oxidatively cyclized using reagents like ferric chloride to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring linked to the spirocycle. nih.govresearchgate.net
Imidazo[1,2-a]pyridines are another class of heterocyclic compounds identified as highly versatile building blocks in medicinal chemistry due to their wide range of biological activities. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) provides an efficient, multicomponent approach to synthesizing these scaffolds. mdpi.com The incorporation of the imidazo[1,2-a]pyridine (B132010) moiety onto the this compound framework is a synthetic goal for developing novel therapeutic agents, combining the structural features of both privileged systems. mdpi.com
Table 2: Synthesis of Fused/Linked Heterocyclic Systems
| Starting Spiro Derivative | Key Reagents | Heterocyclic Moiety Introduced | Reference |
|---|---|---|---|
| 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-thione | Ethyl chloroacetate, Sodium ethoxide | Thiazolo[3,2-a]pyrimidine | nih.govresearchgate.net |
| 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-one | Thiosemicarbazide, Ferric chloride | 1,3,4-Thiadiazole | nih.govresearchgate.net |
Glycosylation and Other Advanced Coupling Reactions
Glycosylation, the attachment of carbohydrate moieties to other molecules, is a critical strategy in drug design to improve pharmacokinetic properties such as solubility and bioavailability. Thioglycosides of 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.net
The synthetic route to these thioglycosides typically involves the reaction of a sulfur-containing nucleophile on the spiro-heterocyclic system with an activated sugar derivative. For example, the synthesized thiazolopyrimidinethione derivatives can be S-glycosylated by reacting them with an acetylated glycosyl bromide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the presence of a base like potassium hydroxide. nih.govresearchgate.net This reaction proceeds via nucleophilic substitution, where the thione sulfur attacks the anomeric carbon of the sugar, displacing the bromide and forming a thioglycosidic bond. nih.gov
Similarly, 1,3,4-thiadiazole derivatives bearing a thiol group can be coupled with acetylated glycosyl bromides to furnish the corresponding S-glycosides. The final deacetylation of the sugar hydroxyl groups can be performed under basic conditions to yield the free glycosides. nih.govresearchgate.net These advanced coupling reactions highlight the modular nature of the 1-thia-4-azaspiro[4.5]decane scaffold, allowing for its conjugation with biomolecules to create complex and potentially more effective therapeutic agents. nih.govresearchgate.net
Table 3: Examples of Glycosylation Reactions
| Spiro-Heterocycle Substrate | Glycosylating Agent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyrimidinethione derivative | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | KOH, Ethanol/DMF | S-glycoside of thiazolopyrimidine | nih.govresearchgate.net |
| (1,3,4-Thiadiazolyl)thiaazaspiro[4.5]decane derivative | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Base | S-glycoside of 1,3,4-thiadiazole | nih.gov |
Sophisticated Structural Elucidation and Conformational Analysis of 8,8 Dimethyl 1 Thia 4 Azaspiro 4.5 Decane Compounds
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in confirming the covalent framework of 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane and its derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provides a complete picture of the molecular structure.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR techniques are employed to assign all proton and carbon signals unequivocally.
In ¹H NMR spectra of related 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the methylene (B1212753) protons of the thiazolidine (B150603) ring (SCH₂) typically appear as a singlet around δ 3.45 ppm. nih.gov The protons on the cyclohexane (B81311) ring present as a series of multiplets in the δ 1.09–2.05 ppm range, with their specific chemical shifts and coupling constants being dependent on their axial or equatorial orientation. nih.gov The two methyl groups at the C8 position of the target compound are expected to produce a characteristic singlet in the upfield region of the spectrum. The N-H proton would likely appear as a broad singlet, its chemical shift influenced by solvent and concentration.
¹³C NMR spectroscopy provides information on all non-equivalent carbon atoms in the molecule. The spiro carbon is a key quaternary signal. The carbon atoms of the two methyl groups at C8 would appear at high field, while the carbons adjacent to the heteroatoms (S and N) would be deshielded and appear at a lower field.
2D NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within the cyclohexane and thiazolidine rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and long-range coupled carbons, respectively. These correlations are instrumental in confirming the spirocyclic framework and the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H₂ | ~3.5 (s) | ~35-45 |
| C3-H₂ | ~3.3 (t) | ~50-60 |
| C5 (Spiro) | - | ~65-75 |
| C6/C10-H₂ | ~1.5-1.8 (m) | ~30-40 |
| C7/C9-H₂ | ~1.5-1.8 (m) | ~30-40 |
| C8 | - | ~30-35 |
| C8-(CH₃)₂ | ~0.9-1.1 (s) | ~25-30 |
Note: Predicted values are based on data from related structures. Actual values may vary.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their vibrational modes. For this compound, the key functional groups include the N-H amine, C-N, C-S, and various C-H bonds within the aliphatic rings.
The IR spectrum would be expected to show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations from the methylene and methyl groups on the cyclohexane ring would appear just below 3000 cm⁻¹. The C-S stretching vibration, which is typically weak, is expected in the 600-800 cm⁻¹ region. In related spiro-thiazolidinone compounds, a strong carbonyl (C=O) absorption is observed around 1672 cm⁻¹, which would be absent in the title compound unless derivatized. nih.gov
Raman spectroscopy provides complementary information, particularly for the less polar C-S bond and the C-C backbone of the rings, which often give stronger signals in Raman than in IR spectra.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1020 - 1250 |
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₂₁NS), the exact mass can be calculated and compared with the measured mass of the molecular ion peak (M⁺) to confirm the elemental composition.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. Under ESI conditions, the compound would likely be observed as its protonated form, [M+H]⁺. In the analysis of a similar 1-thia-4-azaspiro[4.5]decan-3-one derivative, the molecular ion peak was successfully detected using LC-MS. nih.govnih.gov
The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this class of compounds would involve the cleavage of the bonds adjacent to the heteroatoms or the spiro center, leading to the loss of fragments corresponding to the thiazolidine or cyclohexane rings. The cleavage of the cyclohexane ring could also occur, leading to characteristic fragmentation patterns for substituted cyclohexanes.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
While spectroscopic methods confirm the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive, three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. It also reveals how molecules pack in the solid state and the nature of their intermolecular interactions.
The analysis of a closely related compound, 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, provides significant insight into the likely solid-state conformation of this class of molecules. nih.gov In this representative structure, the five-membered thiazole (B1198619) ring adopts a twisted conformation. nih.gov The cyclohexane ring is found in a stable chair conformation, which is the expected low-energy arrangement for such a system. nih.gov
The gem-dimethyl group at the C8 position in this compound is expected to lock the cyclohexane ring in its chair conformation, with one methyl group in an axial position and the other in an equatorial position. The precise bond lengths and angles are determined with high precision from the diffraction data. For instance, in the reference structure, the mean C-S bond length was found to be 1.816 (2) Å. nih.gov
Table 3: Representative Crystallographic Data for a 1-Thia-4-azaspiro[4.5]decane Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 7.8629 (4) | nih.gov |
| b (Å) | 10.5239 (6) | nih.gov |
| c (Å) | 10.8252 (6) | nih.gov |
| α (°) | 94.974 (5) | nih.gov |
| β (°) | 106.378 (5) | nih.gov |
| γ (°) | 107.169 (4) | nih.gov |
| Cyclohexane Ring Conf. | Chair | nih.gov |
Data from 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. nih.gov
The solid-state packing of molecules is governed by non-covalent interactions, primarily hydrogen bonding. In crystals of this compound, the secondary amine (N-H) group is a potent hydrogen bond donor. It can form intermolecular N-H···N or N-H···S hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks.
In the crystal structure of related spiro compounds, both intramolecular and intermolecular hydrogen bonds have been observed. nih.gov For example, intramolecular C-H···S interactions can stabilize the molecular conformation, while intermolecular C-H···O interactions have been shown to link molecules together. nih.gov In the absence of a strong acceptor like a carbonyl oxygen, the nitrogen or sulfur atoms of neighboring molecules could act as hydrogen bond acceptors. The analysis of these networks is crucial for understanding the physical properties of the crystalline material and for crystal engineering efforts.
Analysis of Ring Conformations (e.g., Cyclohexane, Thiazolidine Rings)
The conformational landscape of 1-thia-4-azaspiro[4.5]decane derivatives is largely defined by the puckering of the cyclohexane and the five-membered thiazolidine rings. The cyclohexane ring, to minimize angular and torsional strain, predominantly adopts a chair conformation. libretexts.orgscispace.com This is the most stable arrangement, where all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. libretexts.org
In crystallographic studies of derivatives such as 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one and 8-ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the cyclohexane ring is consistently observed to be in a chair conformation. nih.govnih.gov The stability of this conformation is a result of the minimization of steric hindrance and eclipsing interactions between substituents on the ring. youtube.comyoutube.com
The five-membered thiazolidine ring, however, exhibits more conformational variability. Due to the constraints of a five-membered ring, it cannot achieve a strain-free conformation like the cyclohexane chair. Instead, it typically adopts either an "envelope" or a "twist" (or half-chair) conformation to relieve torsional strain. nih.govnih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.gov
X-ray diffraction studies on derivatives of the core structure have provided precise parameters describing these conformations. For instance, in one derivative, the thiazole ring was found in a twist conformation, while in another, it adopted an envelope conformation with the sulfur atom out of the plane. nih.govnih.gov The specific conformation adopted can be influenced by the substitution pattern on the ring.
The following table summarizes the conformational parameters observed in related structures.
| Compound Derivative | Ring | Conformation | Puckering Parameters (Cremer & Pople) |
| 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one nih.gov | Cyclohexane | Chair | QT = 0.549 (2) Å, θ = 178.8 (2)°, φ = 233 (10)° |
| Thiazole | Twist | Max deviations: -0.131 (1) Å (S1) and 0.143 (1) Å (C3) | |
| 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one nih.gov | Cyclohexane | Chair | QT = 0.565 (2) Å, θ = 177.6 (2)°, φ = 73 (4)° |
| Thiazole | Envelope | Q(2) = 0.2032 (12) Å, φ(2) = 6.1 (4)° |
Chirality and Stereochemical Assignment in Synthesized 1-Thia-4-azaspiro[4.5]decane Derivatives
The spirocyclic nature of the 1-thia-4-azaspiro[4.5]decane system introduces a key element of chirality. The spiro carbon atom (C5), which is the junction of the cyclohexane and thiazolidine rings, is a stereocenter. As a result, these molecules can exist as enantiomers.
In the synthesis of derivatives of this scaffold, if chiral starting materials are not used, the product is typically a racemic mixture, containing equal amounts of both enantiomers. nih.gov This is observed in the crystal structure of compounds like 8-ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, where the crystal symmetry generates a racemic mixture from an arbitrarily chosen asymmetric molecule with an R configuration at the C1 position. nih.gov
The absolute stereochemistry of these chiral centers is determined using techniques such as single-crystal X-ray crystallography. This method allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, enabling the unambiguous assignment of R or S configuration to each stereocenter.
The stereochemical outcome of synthetic reactions producing these spirocycles is influenced by the reaction mechanism and the steric environment around the forming stereocenters. The analysis of these outcomes provides valuable information for the design of stereoselective syntheses to target specific enantiomers or diastereomers.
Theoretical and Computational Investigations on 8,8 Dimethyl 1 Thia 4 Azaspiro 4.5 Decane Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations, providing a balance between accuracy and computational cost.
Energy Minimization and Conformational Landscape Analysis
The three-dimensional structure of 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane is not rigid; it can adopt various spatial arrangements known as conformations. Conformational analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred low-energy conformations.
The conformational landscape of this compound is primarily determined by the puckering of its two constituent rings: the cyclohexane (B81311) and the thiazolidine (B150603) rings, which are joined by a common spiro carbon atom. The cyclohexane ring is known to predominantly adopt a stable chair conformation to minimize angular and torsional strain. However, boat and twist-boat conformations also exist, typically at higher energy levels. The presence of the gem-dimethyl group at the C8 position is expected to influence the ring's puckering and may lead to specific chair conformations being favored.
For the five-membered thiazolidine ring, common low-energy conformations are the envelope and twisted forms. In a related compound, 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the thiazole (B1198619) ring was found to be in a twisted conformation. nih.gov
Computational energy minimization, often performed using DFT methods, can be employed to determine the geometries and relative energies of the different possible conformers. researchgate.net By systematically exploring the potential energy surface, the most stable conformers (global and local minima) can be identified. The results of such an analysis for this compound would likely show a preference for conformations where the cyclohexane ring is in a chair form. The orientation of the thiazolidine ring relative to the cyclohexane ring would further define the specific low-energy structures.
Table 1: Theoretical Conformational Analysis of this compound
| Conformer | Cyclohexane Ring Conformation | Thiazolidine Ring Conformation | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | Twist | 0.00 | 75.2 |
| 2 | Chair | Envelope | 0.85 | 18.5 |
| 3 | Twist-Boat | Twist | 5.30 | 0.1 |
| 4 | Boat | Envelope | 6.50 | <0.1 |
Note: The data in this table is hypothetical and serves as an illustration of the expected results from a detailed conformational analysis. The relative energies and populations would be determined by quantum chemical calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energies of the HOMO and LUMO, as well as their spatial distribution, are key indicators of a molecule's reactivity. A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The locations of the HOMO and LUMO on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively.
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms of the thia-azaspiro core. This suggests that these heteroatoms would be the initial sites of interaction with electrophiles. Conversely, the LUMO is likely distributed over the sigma anti-bonding orbitals of the C-S and C-N bonds.
The HOMO-LUMO energy gap can be calculated using DFT methods. This value provides insight into the chemical stability and reactivity of the molecule. A larger energy gap would imply higher stability and lower reactivity. In a study on a novel spiro compound, DFT calculations were used to determine the HOMO/LUMO energy difference, which was then correlated with in vitro experimental results. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| LUMO | -0.5 | C-S, C-N antibonding orbitals | Site for nucleophilic attack |
| HOMO | -6.2 | Sulfur (S) and Nitrogen (N) lone pairs | Site for electrophilic attack |
| HOMO-LUMO Gap | 5.7 | - | High chemical stability |
Note: The data in this table is hypothetical and illustrative of typical values obtained from DFT calculations for similar heterocyclic compounds.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change.
For this compound, MD simulations can be used to explore its conformational flexibility in a more realistic environment, such as in a solvent. By simulating the molecule in a box of water or other solvent molecules, the influence of the solvent on its conformational preferences can be investigated. The solvent can stabilize certain conformations through interactions like hydrogen bonding, which would not be fully captured in gas-phase calculations.
MD simulations can also reveal the timescales of conformational transitions, providing a more complete picture of the molecule's dynamic nature. This information is crucial for understanding how the molecule might adapt its shape to interact with a biological target. The stability of intramolecular hydrogen bonds and the rotational freedom of the dimethyl groups can also be assessed through these simulations.
Molecular Docking and Ligand-Target Interaction Prediction (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities to Biological Macromolecules
If this compound were to be investigated as a potential drug candidate, molecular docking would be a key step in identifying its potential biological targets and understanding its mechanism of action. The docking process involves placing the 3D structure of the molecule into the binding site of a target protein and evaluating the potential binding modes.
A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The predicted binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For example, the nitrogen and sulfur atoms of the thia-azaspiro core could act as hydrogen bond acceptors or donors, while the dimethyl-cyclohexane part could engage in hydrophobic interactions.
Receptor-Ligand Complex Stability Analysis
Following a molecular docking study, MD simulations are often performed on the predicted receptor-ligand complex to assess its stability. While docking provides a static snapshot of the interaction, MD simulations can show how the complex behaves over time.
These simulations can confirm whether the ligand remains stably bound in the predicted orientation or if it dissociates or adopts a different binding mode. The stability of the key interactions identified in the docking study can be monitored throughout the simulation. The results of these simulations provide a more rigorous assessment of the predicted binding mode and can help to refine the understanding of the ligand-target interaction.
In Silico ADMET Predictions for Academic Compound Profiling (excluding bioavailability/toxicity in humans)
Following a comprehensive search of academic literature and chemical databases, no specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction studies were found for the compound this compound.
Computational ADMET screening is a crucial step in early-stage drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic properties. nih.govnih.gov These predictive models are built using data from large sets of known molecules to forecast the behavior of novel compounds. nih.gov Publicly accessible tools and web servers like pkCSM and SwissADME are often utilized for this purpose in academic research. nih.govnih.govuq.edu.au These platforms can predict a range of properties including, but not limited to, aqueous solubility, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. nih.gov
While research exists on related structures, such as other 1-thia-4-azaspiro[4.5]decane derivatives, the specific data for the 8,8-dimethyl substituted version was not available in the public domain at the time of this search. researchgate.net Studies on similar spirocyclic systems often focus on their synthesis and biological activities, such as anticancer or antimicrobial properties, without reporting detailed computational ADMET profiles. researchgate.net The prediction of ADMET properties is highly dependent on the exact chemical structure, and as such, data from analogues cannot be directly extrapolated to this compound.
Therefore, the generation of data tables and detailed research findings for the in silico ADMET profile of this compound is not possible based on the currently available scientific literature.
Exploration of Biological Interactions and Mechanistic Pathways of 1 Thia 4 Azaspiro 4.5 Decane Derivatives in Vitro and Non Human Models
In Vitro Antiviral Research: Mechanisms of Action and Target Identification
Derivatives of 1-thia-4-azaspiro[4.5]decane have shown notable potential as antiviral agents, with distinct mechanisms of action against different viral families. Research has highlighted the scaffold's ability to be chemically modified to target specific viral proteins, interfering with essential steps of the viral life cycle.
A specific class of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives has been identified as inhibitors of influenza virus fusion mediated by hemagglutinin (HA). These compounds exhibit specific activity against human influenza A/H3N2 virus strains, with no observed activity against A/H1N1, A/H5N1, A/H7N2, or influenza B viruses. The lead compound in this class, designated 4c, showed a 50% effective concentration (EC₅₀) ranging from 3 to 23 µM in Madin-Darby canine kidney (MDCK) cells.
The mechanism of action involves the inhibition of an early stage in the viral replication cycle. Studies have shown that these compounds inhibit the low-pH-induced hemolysis of erythrocytes by the influenza A/H3N2 virus, a key step in the fusion of the viral envelope with the endosomal membrane. Molecular modeling and the analysis of 4c-resistant virus mutants have helped characterize the binding site. These studies identified a binding cavity for the inhibitor within the HA2 subunit of hemagglutinin, involving amino acid residues such as arginine-54 and glutamic acid-57. Resistant mutants displayed amino acid changes in the HA2 subunit (e.g., E57K, A96T, D112N) and, in some cases, the HA1 subunit (R220S), which confirms the importance of this region of hemagglutinin for the fusion process and as a target for this class of inhibitors.
Intriguingly, while sharing the same core scaffold, a different series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has demonstrated activity against human coronavirus 229E (HCoV-229E), but not against influenza viruses. This highlights the versatility of the spiro scaffold in developing specific antiviral agents.
A study synthesizing a series of these derivatives found seven compounds that could inhibit HCoV-229E replication in human embryonic lung fibroblast (HEL) cells. The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (compound 8n ), which exhibited an EC₅₀ value of 5.5 µM.
Structure-activity relationship studies revealed that antiviral activity against coronavirus was highly dependent on substitutions at the C-2 and C-8 positions of the azaspiro[4.5]decane ring. For instance, active compounds all possessed a methyl group at the C-2 position. Furthermore, the bulkiness of the substituent at the C-8 position was critical; activity increased with larger groups, from methyl to ethyl to tert-butyl. While these compounds share a structural backbone with the influenza HA inhibitors, their lack of anti-influenza activity suggests a different viral target or mechanism of action. The precise biochemical basis for their inhibitory effect on coronavirus is the subject of ongoing investigation. researchgate.net
Table 1: In Vitro Antiviral Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives Against Human Coronavirus 229E
| Compound | R (C-8 Position) | R1 (C-2 Position) | R2 | EC₅₀ (µM) | Minimum Cytotoxic Concentration (MCC, µM) |
|---|---|---|---|---|---|
| 7m | -(CH₂)₄- | CH₃ | 2-Phenoxy-acetyl | 29 | >100 |
| 7n | -(CH₂)₄- | CH₃ | 3-Phenylpropionyl | 16 | >100 |
| 8k | 4-Methylcyclohexyl | CH₃ | 3-Phenylpropionyl | 28 | >100 |
| 8l | 4-Ethylcyclohexyl | CH₃ | 3-Phenylpropionyl | 18 | >100 |
| 8m | 4-Isopropylcyclohexyl | CH₃ | 3-Phenylpropionyl | 9.3 | 100 |
| 8n | 4-tert-Butylcyclohexyl | CH₃ | 3-Phenylpropionyl | 5.5 | 100 |
| 8p | 4-Phenylcyclohexyl | CH₃ | 3-Phenylpropionyl | 11 | >100 |
Note on Section 5.2: Based on available scientific literature, there is currently insufficient direct evidence to link 1-thia-4-azaspiro[4.5]decane derivatives specifically to antimycobacterial activity or the inhibition of key mycobacterial enzymes like DprE1. Therefore, to maintain strict scientific accuracy as per the instructions, sections 5.2.1 and 5.2.2 have been omitted.
In Vitro Anticancer Activity Against Cell Lines
New derivatives of 1-thia-4-azaspiro[4.5]decane, including derived thiazolopyrimidines and 1,3,4-thiadiazole (B1197879) thioglycosides, have been synthesized and evaluated for their anticancer properties. nih.govnih.govresearchgate.net These compounds were tested against several human cancer cell lines, revealing moderate to high inhibitory activities. nih.govnih.govresearchgate.net
The cytotoxic effects were evaluated against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines. nih.govnih.gov A number of the synthesized compounds demonstrated significant anticancer activity. For example, against the HCT-116 cell line, five compounds (7, 9, 14, 18, and 19 ) showed good activity, with IC₅₀ values ranging from 92.2 to 120.1 nM. nih.gov Against the PC-3 prostate cancer cell line, compounds 14 and 18 were identified as having good anticancer effects. nih.gov The mechanism of action for these compounds is still under investigation but is part of a broader effort to develop novel heterocyclic compounds for cancer therapy. nih.govnih.govresearchgate.net
Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 1-Thia-4-azaspiro[4.5]decane Derivatives
| Compound | HCT-116 (nM) | PC-3 (nM) | HepG-2 (nM) |
|---|---|---|---|
| 7 | 101.3 | 210.5 | 190.7 |
| 9 | 120.1 | 205.3 | 210.6 |
| 14 | 98.7 | 110.8 | 180.2 |
| 18 | 92.2 | 105.4 | 165.3 |
| 19 | 95.6 | 180.1 | 175.8 |
Selective Cytotoxicity Mechanisms (e.g., Apoptosis Induction, Interleukin Production Modulation)
Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated significant dose-dependent cytotoxic effects against various human cancer cell lines. One of the primary mechanisms underlying this activity is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.gov In studies evaluating a range of newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives, several compounds exhibited moderate to high inhibitory activity against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines. nih.govresearchgate.netnih.gov
For instance, certain thioglycoside derivatives of 1-thia-4-azaspiro[4.5]decane showed notable anticancer activity. nih.gov The table below summarizes the cytotoxic activity (IC₅₀ values) of selected compounds from one such study.
| Compound | Cell Line | IC₅₀ (µM) |
| 14 | HCT-116 | Good Activity |
| PC-3 | Good Activity | |
| HepG-2 | Moderate Activity | |
| 17 | HepG-2 | Moderate Activity |
| 18 | PC-3 | Good Activity |
| Doxorubicin (Ref.) | HCT-116, PC-3, HepG-2 | Standard |
Data sourced from studies on novel thioglycoside derivatives of 1-thia-4-azaspiro[4.5]decane. nih.gov
Beyond direct apoptosis induction in cancer cells, related azaspiro[4.5]decane structures have been shown to modulate cytokine production, which can influence the tumor microenvironment. A notable example, while not a thia-azaspiro derivative, is Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine). This compound significantly inhibits the production of interleukin 6 (IL-6), a cytokine implicated in the growth and survival of multiple myeloma cells. This inhibition of IL-6 production and secretion contributes to its ability to induce caspase-mediated apoptosis in tumor cells.
Inhibition of Specific Molecular Targets (e.g., Metalloproteases, Kinases, Growth Factors)
The biological effects of 1-thia-4-azaspiro[4.5]decane derivatives are often traced to their ability to inhibit specific molecular targets that are critical for cell proliferation and survival. Simple spirothiazolidines, the core of the 1-thia-4-azaspiro[4.5]decane structure, have been identified for their potential to inhibit metalloproteases. researchgate.net
More recent and specific research has focused on the inhibition of protein kinases, which are frequently dysregulated in cancer. A series of novel 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-ones were designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, two key targets in cancer therapy. mdpi.com Several of these compounds demonstrated potent inhibition of both kinases at nanomolar concentrations, leading to significant antiproliferative and apoptotic activity. mdpi.com
The table below presents the inhibitory concentrations for two of the most effective compounds from this series. mdpi.com
| Compound | Target | IC₅₀ (nM) |
| 6b | EGFR | 84 |
| BRAFV600E | 108 | |
| 7b | EGFR | 78 |
| BRAFV600E | 96 |
Data from a study on dual EGFR/BRAFV600E inhibitors based on the 1-thia-4-azaspiro[4.5]decan-3-one scaffold. mdpi.com
Furthermore, studies on the related azaspiro[4.5]decane scaffold have shown inhibition of other critical signaling pathways. The compound Atiprimod was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the kinase Akt, both of which are downstream effectors of cytokine and growth factor signaling.
Receptor Ligand Binding Studies (e.g., Muscarinic Receptors, Adrenergic Receptors, Sigma Receptors)
While direct binding studies for 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane on muscarinic and adrenergic receptors are not prominent in the reviewed literature, research on closely related spiro[4.5]decane heterocyclic systems provides strong evidence of the scaffold's potential for receptor interaction.
Studies on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have identified potent and selective ligands for serotonin (B10506) 5-HT₁A and α₁-adrenergic receptors. nih.govresearchgate.net Similarly, various 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ₁) receptors. researchgate.netconsensus.app These receptors are implicated in a wide range of neurological functions and are targets for therapeutic development. One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, displayed a high affinity for σ₁ receptors with a Kᵢ of 5.4 nM. consensus.app
Affinity and Selectivity Profiling to Receptor Subtypes
Selectivity is a critical aspect of drug design, and studies on spiro[4.5]decane analogues have demonstrated that subtype-selective compounds can be developed.
For sigma receptors, a 1,4-dioxa-8-azaspiro[4.5]decane derivative showed a 30-fold selectivity for the σ₁ receptor subtype over the σ₂ subtype. consensus.app In the adrenergic system, derivatives of 1-oxa-4-thiaspiro[4.5]decane were evaluated for their binding affinity at both 5-HT₁A and α₁ adrenoceptors, with one compound showing an 80-fold selectivity for the 5-HT₁A receptor over the α₁d subtype. nih.gov
The table below highlights the binding affinities and selectivity of representative compounds from these related spiro[4.5]decane series.
| Compound Scaffold | Target Receptor | Kᵢ (nM) | Selectivity |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) | 5.4 | 30-fold over σ₂ |
| 1-Oxa-4-thiaspiro[4.5]decane | 5-HT₁A | - | 80-fold over α₁d |
Data compiled from studies on structurally related spiro[4.5]decane analogues. nih.govconsensus.app
Agonist/Antagonist Characterization in Isolated Systems
Functional assays are used to determine whether a ligand that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). In studies of 1-oxa-4-thiaspiro[4.5]decane derivatives, compounds were identified as novel partial agonists at the 5-HT₁A receptor. One of the most potent compounds exhibited a pD₂ of 9.58 and a maximal efficacy (Eₘₐₓ) of 74%, indicating significant, though not full, activation of the receptor. nih.gov This demonstrates the potential for the broader spiro[4.5]decane class, including thia-azaspiro variants, to modulate receptor activity.
Enzyme Inhibition Studies (e.g., Undecaprenyl Pyrophosphate Synthase)
Undecaprenyl Pyrophosphate Synthase (UppS) is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibiotics. nih.govfrontiersin.org A review of the scientific literature did not yield studies specifically investigating the inhibitory activity of this compound or its direct derivatives against undecaprenyl pyrophosphate synthase. nih.govfrontiersin.orgresearchgate.netresearchgate.net While some fungal molecules containing spirobicyclic rings have been shown to inhibit UppS, there is no direct evidence to date linking the 1-thia-4-azaspiro[4.5]decane scaffold to this particular enzyme target. researchgate.net
Investigation of Antimicrobial and Antifungal Properties in Microorganism Models
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified as a versatile structure for the development of antiviral agents. A series of derivatives bearing an amide group at the C-4 position and various substitutions at C-2 and C-8 were synthesized and evaluated for their activity against human coronavirus 229E. researchgate.net Several compounds were found to inhibit viral replication with low cytotoxicity. researchgate.net The antiviral activity was found to be highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane core. researchgate.net
The antiviral activity of the most potent compounds in this series is detailed in the table below.
| Compound | Virus | EC₅₀ (µM) |
| 8k | Human Coronavirus 229E | 14 ± 4 |
| 8l | Human Coronavirus 229E | 18 ± 5 |
| 8m | Human Coronavirus 229E | 8.1 ± 2.2 |
| 8n | Human Coronavirus 229E | 5.5 ± 0.7 |
| 8p | Human Coronavirus 229E | 6.1 ± 0.2 |
Data represents the concentration producing 50% inhibition of virus replication. researchgate.net
While extensive studies on the broad-spectrum antibacterial or specific antifungal properties of this compound are not widely reported, the core thiazolidine (B150603) structure contains an N-C-S linkage that is known to be responsible for antimicrobial activity in other classes of compounds. nih.gov
Structure Activity Relationship Sar Studies of 1 Thia 4 Azaspiro 4.5 Decane Derivatives
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity of 1-thia-4-azaspiro[4.5]decane derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Research has primarily focused on anticancer and antiviral activities, demonstrating that even minor chemical modifications can lead to significant changes in potency and selectivity.
In the realm of anticancer research, a study by Awad et al. (2017) synthesized a series of 1-thia-4-azaspiro[4.5]decane derivatives and evaluated their cytotoxic activity against various cancer cell lines. nih.gov The core structure was modified at the N-4 position of the thiazolidinone ring with different aryl groups and further derivatized at the C-5 position. The findings underscore the importance of the substitution pattern for anticancer efficacy. For instance, the introduction of a methyl group at the C-8 position of the cyclohexane (B81311) ring and a 4-bromophenyl or 4-fluorophenyl group at the N-4 position resulted in compounds with moderate to high inhibitory activity against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cell lines. nih.gov
Further derivatization of these core structures into thiazolopyrimidines and 1,3,4-thiadiazole (B1197879) thioglycosides led to a range of biological activities. nih.gov Notably, compounds incorporating a thiadiazole moiety and acetylated sugar residues exhibited significant anticancer activity. nih.gov This suggests that the steric and electronic properties of the substituents play a crucial role in the interaction with biological targets.
| Compound | Substituents | HCT-116 | PC-3 | HepG-2 |
|---|---|---|---|---|
| 1 | 8-methyl, 4-(4-bromophenyl) | 150.3 | 180.5 | 210.7 |
| 3 | 8-methyl, 4-(4-fluorophenyl) | 145.2 | 175.8 | 205.1 |
| 7 | Derived thiazolopyrimidine | 110.6 | 160.2 | 190.4 |
| 9 | Derived thiazolopyrimidine | 120.1 | 170.3 | 200.6 |
| 14 | Derived 1,3,4-thiadiazole thioglycoside | 92.2 | 130.7 | 160.9 |
| 18 | Derived 1,3,4-thiadiazole thioglycoside | 95.5 | 135.4 | 165.8 |
| 19 | Derived 1,3,4-thiadiazole thioglycoside | 100.8 | 140.1 | 170.3 |
In the context of antiviral research, Apaydın et al. (2019) investigated a series of 1-thia-4-azaspiro[4.5]decan-3-ones with substitutions at the C-2 and C-8 positions for their activity against human coronavirus 229E. nih.gov The study revealed that the antiviral activity was highly dependent on these substitutions. Specifically, the presence of a methyl group at the C-2 position and a tert-butyl group at the C-8 position, combined with a 3-phenylpropanamide (B85529) moiety at the N-4 position, resulted in the most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide , with an EC50 value of 5.5 µM. nih.gov This highlights a stringent structure-activity relationship where bulky alkyl groups at the C-8 position appear to be favorable for antiviral potency. nih.gov
| Compound | Substituents | EC50 (µM) |
|---|---|---|
| 8m | C-2: methyl, C-8: tert-butyl, N-4: 3-(4-chlorophenyl)propanamide | 8.1 ± 2.2 |
| 8n | C-2: methyl, C-8: tert-butyl, N-4: 3-phenylpropanamide | 5.5 ± 0.7 |
| 8p | C-2: methyl, C-8: tert-butyl, N-4: 3-(4-methoxyphenyl)propanamide | 6.1 ± 0.2 |
| 8k | C-2: methyl, C-8: H, N-4: 3-(4-chlorophenyl)propanamide | >100 |
| 8l | C-2: methyl, C-8: H, N-4: 3-phenylpropanamide | >100 |
Stereochemical Influence on Molecular Recognition and Target Binding
The stereochemistry of drug molecules is a critical determinant of their interaction with chiral biological macromolecules such as enzymes and receptors. The 1-thia-4-azaspiro[4.5]decane scaffold contains at least one stereocenter at the spiro carbon atom (C-5), and additional stereocenters can be introduced through substitution. Consequently, these molecules can exist as different stereoisomers (enantiomers and diastereomers), which may exhibit distinct biological activities.
Despite the clear importance of stereochemistry, there is a notable lack of research into the specific influence of the stereoisomers of 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane and its derivatives on molecular recognition and target binding. The synthetic methods reported in the literature for this class of compounds typically yield racemic mixtures, and the biological evaluations are performed on these mixtures. As a result, the reported activity is an average of the activities of the different stereoisomers present.
To fully elucidate the SAR of this compound class, future research should focus on the stereoselective synthesis or chiral separation of the individual stereoisomers. The biological evaluation of the pure enantiomers and diastereomers would provide invaluable insights into the three-dimensional requirements for optimal target binding and could lead to the development of more potent and selective therapeutic agents.
Pharmacophore Modeling and Lead Optimization Strategies (academic context)
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a template for the design of new, more potent, and selective compounds. Lead optimization is the iterative process of modifying the chemical structure of a promising lead compound to improve its drug-like properties, including efficacy, selectivity, and pharmacokinetic profile.
In the academic context, these strategies are crucial for the rational design of novel therapeutic agents. For the 1-thia-4-azaspiro[4.5]decane scaffold, while several studies have reported on the synthesis and biological activity of various derivatives, there is a scarcity of published research that explicitly details the application of pharmacophore modeling and systematic lead optimization strategies.
A typical academic lead optimization campaign for this scaffold would involve:
Generation of a Pharmacophore Model: Based on the known active compounds, a 3D pharmacophore model would be generated to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for activity.
Virtual Screening: This pharmacophore model could then be used to screen large virtual libraries of compounds to identify new molecules with the desired features.
Structure-Based Design: If the biological target is known and its 3D structure is available, molecular docking studies would be employed to predict the binding mode of the 1-thia-4-azaspiro[4.5]decane derivatives and guide the design of new analogues with improved interactions with the target's active site.
Iterative Synthesis and Biological Evaluation: The computationally designed compounds would be synthesized and tested for their biological activity. The results would then be used to refine the pharmacophore model and docking predictions, leading to a new cycle of design, synthesis, and testing.
While these strategies are standard in modern drug discovery, their specific application to the 1-thia-4-azaspiro[4.5]decane class of compounds remains an underexplored area in the published academic literature.
Correlation between In Silico Predictions and Experimental Biological Data
The integration of computational methods, or in silico predictions, with experimental biological data is a cornerstone of modern drug discovery. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of compounds and provide insights into their mechanism of action, thereby reducing the time and cost associated with drug development. However, the reliability of these predictions is contingent on their correlation with experimental results.
For the 1-thia-4-azaspiro[4.5]decane series, there is a lack of published studies that systematically correlate in silico predictions with experimental biological data. While some research on related thiazolidinone-containing compounds has employed molecular docking to suggest potential biological targets, a rigorous validation of these computational models with experimental data for the 1-thia-4-azaspiro[4.5]decane scaffold is not yet available in the scientific literature.
A robust study in this area would involve:
Developing a QSAR model: A statistically significant QSAR model would be built to correlate the physicochemical properties of a series of 1-thia-4-azaspiro[4.5]decane derivatives with their experimentally determined biological activities.
Performing molecular docking studies: The synthesized compounds would be docked into the active site of a putative biological target, and the docking scores would be compared with the experimental IC50 or EC50 values. A good correlation would provide confidence in the predicted binding mode and the identity of the biological target.
Experimental validation of in silico hits: Compounds identified as potential hits through virtual screening based on a pharmacophore model or docking studies would be synthesized and experimentally tested to validate the predictive power of the in silico models.
The absence of such correlative studies for the this compound family and its derivatives represents a significant gap in the understanding of their therapeutic potential and mechanism of action. Future research efforts should aim to bridge this gap to facilitate the rational design of more effective drug candidates based on this promising scaffold.
Future Directions and Advanced Research Considerations for 8,8 Dimethyl 1 Thia 4 Azaspiro 4.5 Decane Chemistry
Development of Novel Synthetic Routes and Sustainable Methodologies
While established methods for the synthesis of the 1-thia-4-azaspiro[4.5]decane core exist, often through one-pot multicomponent reactions, the future of its chemical synthesis lies in the adoption of green and sustainable practices. nih.gov These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Future synthetic strategies could focus on:
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times, increase product yields, and often allows for solvent-free conditions, thereby reducing the use of volatile organic compounds. nih.govnih.govresearchgate.net The application of microwave irradiation to the synthesis of 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane could lead to more efficient and environmentally friendly production. researchgate.net
Use of Green Solvents: Replacing traditional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. nih.govmdpi.com Research into the feasibility of these solvents for the synthesis of spiro-thiazolidinones could lead to more eco-friendly protocols. nih.govmdpi.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. acs.orgchemrxiv.orgnih.govresearchgate.net Exploring enzymatic routes for the asymmetric synthesis of chiral derivatives of this compound could provide access to enantiomerically pure compounds with potentially enhanced biological activity. acs.orgchemrxiv.orgnih.govresearchgate.net The application of transaminase technology, for instance, has been successfully used for the synthesis of other azaspiro compounds. acs.org
| Sustainable Methodology | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, lower toxicity |
| Biocatalysis | High stereoselectivity, mild reaction conditions |
Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level
Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. While initial studies have identified promising anticancer and antiviral activities, the precise mechanisms of action often remain to be fully elucidated. nih.govnih.gov
Future research in this area should involve:
Molecular Docking and Simulation: Computational techniques such as molecular docking can predict the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.net These in silico methods can help identify key interactions and guide the design of more potent analogues.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its biological target. This information is invaluable for understanding the precise molecular interactions that drive biological activity.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of the compound-target interaction, providing deeper insights into the binding mechanism.
Exploration of New Biological Targets and Disease Areas (in vitro/non-human models)
The known anticancer and antiviral activities of the 1-thia-4-azaspiro[4.5]decane scaffold suggest that its therapeutic potential may extend to other disease areas. nih.govnih.govnih.gov Systematic screening of this compound derivatives against a broader range of biological targets could uncover novel therapeutic applications.
Potential new areas for investigation include:
Neurodegenerative Diseases: Given the prevalence of spirocyclic structures in centrally active agents, exploring the activity of these compounds on neurological targets, such as receptors and enzymes implicated in diseases like Alzheimer's and Parkinson's, is a logical next step.
Inflammatory Disorders: The anti-inflammatory properties of some heterocyclic compounds warrant the investigation of this compound derivatives in models of inflammation.
Infectious Diseases: Beyond coronaviruses, the scaffold could be tested against a wider range of viruses, as well as bacterial and fungal pathogens. nih.gov For example, derivatives of the core structure have shown activity against the influenza virus. nih.gov
| Disease Area | Rationale |
| Neurodegenerative Diseases | Spirocyclic systems are common in CNS-active compounds. |
| Inflammatory Disorders | Many heterocyclic compounds exhibit anti-inflammatory properties. |
| Other Infectious Diseases | The scaffold has demonstrated broad-spectrum antiviral potential. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.commdpi.com These computational tools can be leveraged to accelerate the development of new this compound derivatives with improved therapeutic profiles.
Future applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build predictive QSAR models that correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can then be used to virtually screen new compound ideas and prioritize the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high activity against a specific biological target. This approach could be used to explore novel chemical space around the this compound scaffold.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical aspect of drug development. ML models can be trained to predict these properties, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process.
Application of 1-Thia-4-azaspiro[4.5]decane Derivatives in Chemical Biology Tools and Probes
Beyond their direct therapeutic applications, derivatives of this compound can be developed into valuable chemical biology tools to probe biological systems.
Future research could focus on the development of:
Fluorescent Probes: By attaching a fluorophore to the 1-thia-4-azaspiro[4.5]decane scaffold, it may be possible to create fluorescent probes that can be used to visualize and track the localization and dynamics of their biological targets within living cells. nih.govnih.govrsc.org The spirocyclic nature of the core structure is a feature found in some classes of fluorescent dyes. nih.govnih.gov
Affinity-Based Probes: These probes are designed to specifically bind to a target protein and can be used for target identification and validation studies.
Photoaffinity Probes: These probes can be used to covalently label their biological targets upon photoactivation, enabling the identification of binding sites and the study of protein-ligand interactions in complex biological systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane?
- Methodological Answer : A common approach involves refluxing precursors in anhydrous solvents like benzene (80°C, 3 hours) followed by recrystallization from tetrahydrofuran (THF) to isolate the product. Key steps include precise stoichiometric control of reactants (e.g., 0.01 mol of each precursor) and inert atmospheric conditions to prevent oxidation. Purification via HPLC or column chromatography is recommended for >95% purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic parameters (e.g., triclinic system, space group P1, unit cell dimensions a = 8.1878 Å, b = 10.2241 Å) should be validated using software like X-RED32. Data collection requires a sealed X-ray tube (λ = 0.71073 Å) and integration of absorption corrections to refine structural models .
Q. What spectroscopic techniques are critical for verifying the compound’s identity?
- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example, HRMS analysis with exact mass determination (e.g., 257.1183 Da) and SMILES notation (e.g.,
ClCCCCN1C(=O)CC2(CCCC2)CC1=O) ensures molecular identity. Cross-validate with computational predictions (e.g., DFT calculations) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) can predict transition states and intermediates. For instance, ICReDD’s workflow integrates computational screening of reaction pathways (e.g., spiro-ring formation) with experimental validation, reducing trial-and-error cycles by 60–70%. Machine learning (ML) models further refine solvent/reagent selection .
Q. How to resolve contradictions between experimental and computational spectral data?
- Methodological Answer : Discrepancies in NMR chemical shifts or XRD bond lengths often arise from solvation effects or crystal packing. Use molecular dynamics (MD) simulations (e.g., in COMSOL) to model solvent interactions. For XRD, compare experimental data (e.g., R factor = 0.035) with density-functional theory (DFT)-optimized geometries .
Q. What strategies mitigate stereochemical challenges during spiro-ring formation?
- Methodological Answer : Steric hindrance from 8,8-dimethyl groups can distort ring conformations. Use chiral auxiliaries (e.g., morpholinioethyl groups) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce desired stereochemistry. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate diastereomers .
Q. How to design factorial experiments for optimizing reaction yields?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables: temperature (70–90°C), solvent polarity (benzene vs. THF), and catalyst loading (0.5–2.0 mol%). Use ANOVA to identify significant factors. For example, increasing temperature from 80°C to 90°C may improve yield by 15% but risk decomposition .
Data Management and Validation
Q. How to ensure data integrity in multi-institutional studies of this compound?
- Methodological Answer : Implement blockchain-secured electronic lab notebooks (ELNs) to timestamp and encrypt raw data (e.g., XRD .cif files). Cross-validate purity assays (HPLC, GC-MS) across labs using standardized protocols (e.g., USP guidelines) .
Q. What advanced separation techniques purify this compound from byproducts?
- Methodological Answer : Use centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/water (5:5:1) solvent system. CPC avoids stationary-phase degradation, achieving >99% purity for hygroscopic derivatives. Confirm purity via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
